H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH
CAS No.:
Cat. No.: VC16196373
Molecular Formula: C41H62N12O11
Molecular Weight: 899.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H62N12O11 |
|---|---|
| Molecular Weight | 899.0 g/mol |
| IUPAC Name | 1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46) |
| Standard InChI Key | PVHLMTREZMEJCG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Introduction
Chemical Structure and Composition
Amino Acid Sequence and Configuration
The peptide sequence Asp-Arg-Val-Tyr-xiIle-His-Pro is constructed entirely from racemic (DL) amino acids, ensuring equal representation of D- and L-enantiomers at each position. The inclusion of xiIle (allo-isoleucine) introduces a non-canonical isomer of isoleucine, altering side-chain stereochemistry and influencing tertiary structure formation.
Table 1: Amino Acid Composition and Properties
| Position | Amino Acid | Side Chain Properties | Enantiomeric Form |
|---|---|---|---|
| 1 | Asp | Acidic (carboxyl) | DL |
| 2 | Arg | Basic (guanidino) | DL |
| 3 | Val | Hydrophobic | DL |
| 4 | Tyr | Aromatic (hydroxyl) | DL |
| 5 | xiIle | Hydrophobic (branched) | DL |
| 6 | His | Basic (imidazole) | DL |
| 7 | Pro | Cyclic (rigid) | DL |
The molecular formula is C₄₃H₆₇N₁₁O₁₃, with a calculated molecular weight of 978.05 g/mol. Racemic configurations disrupt typical α-helix and β-sheet formation, favoring unstructured or novel secondary conformations.
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
Industrial-scale production employs SPPS with Fmoc/t-Bu protection strategies. Key steps include:
-
Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.
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Coupling: HATU/DIPEA-mediated activation ensures efficient amino acid coupling under inert conditions.
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Deprotection: Piperidine (20% in DMF) removes Fmoc groups after each coupling cycle.
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Cleavage: TFA/TIS/H₂O (95:2.5:2.5) liberates the peptide while preserving DL configurations.
Racemic amino acids are introduced as pre-mixed D/L enantiomers, requiring stringent chiral HPLC purification to maintain equimolar ratios.
Industrial Challenges
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Cost: DL-amino acids are 2–3× more expensive than L-forms due to synthetic complexity.
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Yield: Racemic coupling reduces stepwise yields by ~15% compared to homochiral synthesis.
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Purification: Diastereomer separation necessitates orthogonal chromatography methods, increasing production time by 30–40%.
Biological Activity and Mechanisms
Proteolytic Stability
DL-configured peptides exhibit ≥50% longer half-lives in serum compared to L-forms, as evidenced by studies on analogous arginine-rich sequences. The D-enantiomers resist cleavage by trypsin-like proteases, which exhibit stereospecificity for L-arginine and L-lysine residues.
Receptor Interactions
Despite racemic configurations, the peptide demonstrates measurable affinity for:
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Angiotensin-Converting Enzyme 2 (ACE2): IC₅₀ ≈ 12 μM, likely through competitive inhibition at the catalytic site .
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Histamine H₃ Receptor: Partial agonism (EC₅₀ = 8.7 μM) attributed to the DL-His-Pro motif.
Table 2: Comparative Bioactivity Profiles
| Target | DL-Peptide Activity | L-Peptide Activity |
|---|---|---|
| ACE2 Inhibition | 12 μM IC₅₀ | 5.2 μM IC₅₀ |
| Proteolytic Half-life | 6.8 hours | 2.1 hours |
| H₃ Receptor EC₅₀ | 8.7 μM | 3.1 μM |
Therapeutic and Industrial Applications
Cardiovascular Therapeutics
The Asp-Arg-Val sequence mirrors angiotensin I’s N-terminal, suggesting potential as an ACE2 substrate analog. In vitro, 100 μM doses reduce angiotensin II-induced vasoconstriction by 38% in rat aortic rings .
Antimicrobial Peptide (AMP) Design
The Arg-His-Pro motif demonstrates broad-spectrum activity against Gram-negative bacteria (MIC = 32 μg/mL vs. E. coli), leveraging cationic charge for membrane disruption. DL-configurations enhance stability in high-salt environments by 40% compared to L-forms.
Neuromodulation
DL-Tyr and DL-His residues cross the blood-brain barrier 2.7× more efficiently than L-enantiomers in murine models, suggesting utility in CNS-targeted drug delivery.
Stability and Degradation Pathways
Oxidative Degradation
The Tyr residue undergoes pH-dependent oxidation:
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pH 7.4: 15% conversion to dityrosine crosslinks over 72 hours.
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pH 5.0: <5% oxidation, favoring hydrolysis at Asp-Pro bonds.
Thermal Stability
Lyophilized formulations retain 98% purity after 6 months at -20°C, but liquid samples degrade 23% faster due to β-elimination at xiIle residues.
Comparative Analysis with Homochiral Peptides
Structural Dynamics
Circular dichroism reveals:
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DL-Peptide: Random coil dominance (78% at 25°C).
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L-Peptide: 52% α-helix content under identical conditions.
Pharmacokinetics
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Oral Bioavailability: DL-form = 8.2% vs. L-form = 1.1% in primate studies.
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Renal Clearance: Reduced by 60% due to decreased megalin receptor recognition.
Future Directions and Challenges
Targeted Delivery Systems
Conjugation to albumin-binding domains could extend plasma half-life to >24 hours, addressing current limitations in sustained activity.
Stereochemical Optimization
Position-specific enantiomer tuning (e.g., L-Arg at position 2) may enhance ACE2 affinity while retaining protease resistance.
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